N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ERK2-IN-3 is a compound that acts as an inhibitor of extracellular signal-regulated kinase 2 (ERK2). ERK2 is a crucial kinase in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and survival . ERK2-IN-3 has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where the MAPK pathway is often dysregulated .
準備方法
The synthesis of ERK2-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as pyrrolidine and piperidine derivatives, which are reacted under controlled conditions to form the core structure.
Functional Group Introduction: Specific functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
化学反応の分析
ERK2-IN-3 undergoes various chemical reactions, including:
科学的研究の応用
ERK2-IN-3 has a wide range of scientific research applications, including:
Cancer Research: ERK2-IN-3 is used to study the role of the MAPK pathway in cancer.
Drug Development: The compound is explored as a potential therapeutic agent for treating cancers with dysregulated MAPK pathways.
Cell Signaling Studies: ERK2-IN-3 is used to investigate the signaling mechanisms of the MAPK pathway and its impact on various cellular processes.
Biological Research: The compound is utilized in studies related to cell differentiation, migration, and apoptosis.
作用機序
ERK2-IN-3 exerts its effects by inhibiting the catalytic activity of ERK2. It binds to the ATP-binding pocket of ERK2, preventing the phosphorylation and activation of downstream targets in the MAPK pathway . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
ERK2-IN-3 is compared with other ERK inhibitors such as:
MK-8353: Another ERK inhibitor that targets both ERK1 and ERK2.
Compound 22ac: A dual inhibitor of ERK1 and ERK5, which shows a different binding mode and inhibitory mechanism compared to ERK2-IN-3.
ASTX029: A dual-mechanism ERK inhibitor that modulates both the phosphorylation and catalytic activity of ERK.
ERK2-IN-3 is unique in its selective inhibition of ERK2, making it a valuable tool for studying the specific role of ERK2 in the MAPK pathway and its potential as a targeted cancer therapy .
特性
分子式 |
C26H21F3N4O |
---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
N-[3-[2-(cyclopropylamino)quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C26H21F3N4O/c1-15-5-7-21(31-24(34)17-3-2-4-19(12-17)26(27,28)29)13-22(15)16-6-10-23-18(11-16)14-30-25(33-23)32-20-8-9-20/h2-7,10-14,20H,8-9H2,1H3,(H,31,34)(H,30,32,33) |
InChIキー |
BYBFDHQBBWQPTD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NC5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。